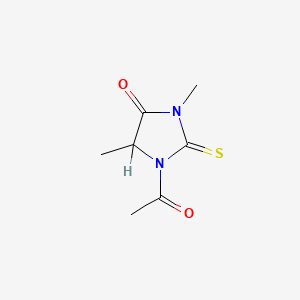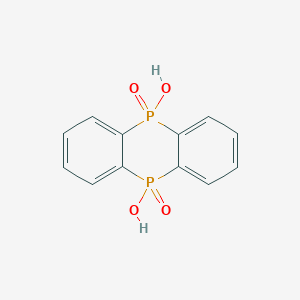
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione is a chemical compound known for its unique structure and properties. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms within their molecular structure. The compound’s distinctiveness lies in its dual hydroxyl groups and the presence of phosphorus in a pentavalent state.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphorus-containing precursor with a dihydroxy aromatic compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and phosphorus atom play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diamino-4,8-dihydroxy-9,10-dihydroanthracene-9,10-dione: This compound shares similar hydroxyl groups but differs in its aromatic structure and lack of phosphorus.
5,10-Dihydro-5,10-dimethylphenazine: This compound has a similar dihydro structure but contains nitrogen atoms instead of phosphorus.
Uniqueness
The uniqueness of 5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione lies in its phosphorus-containing structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and binding characteristics.
Propiedades
Número CAS |
63586-90-3 |
|---|---|
Fórmula molecular |
C12H10O4P2 |
Peso molecular |
280.15 g/mol |
Nombre IUPAC |
5,10-dihydroxyphosphanthrene 5,10-dioxide |
InChI |
InChI=1S/C12H10O4P2/c13-17(14)9-5-1-2-6-10(9)18(15,16)12-8-4-3-7-11(12)17/h1-8H,(H,13,14)(H,15,16) |
Clave InChI |
SPGSJYZPIRDWSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)P(=O)(C3=CC=CC=C3P2(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


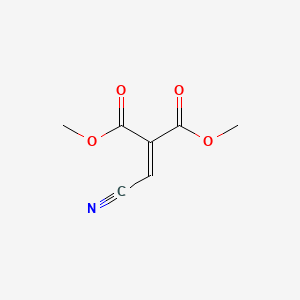
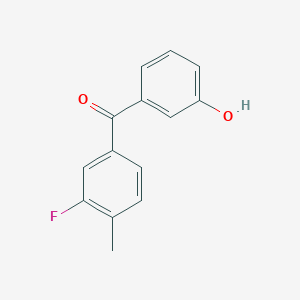
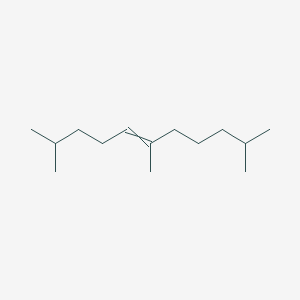


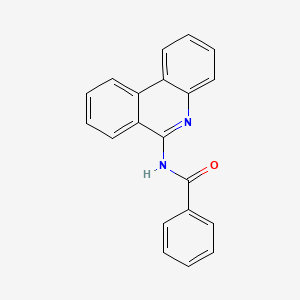
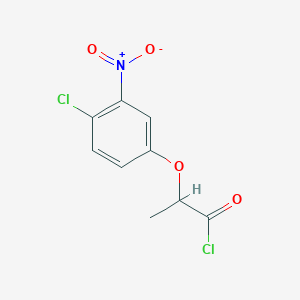
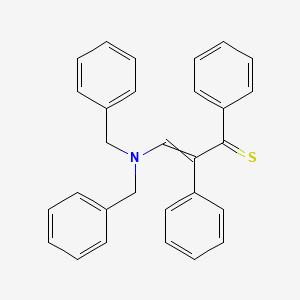
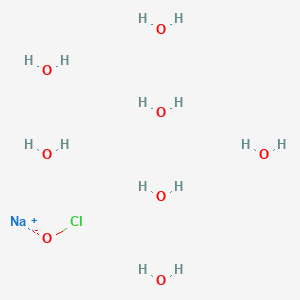
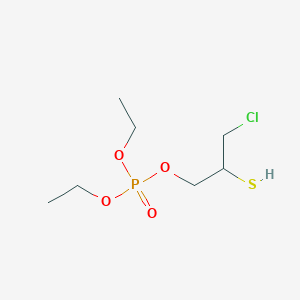
![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
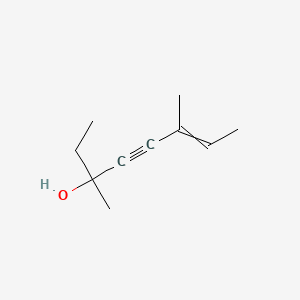
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
